molecular formula C15H15NO2 B1282550 4'-Amino-biphenyl-4-carboxylic acid ethyl ester CAS No. 105193-17-7

4'-Amino-biphenyl-4-carboxylic acid ethyl ester

Cat. No.: B1282550
CAS No.: 105193-17-7
M. Wt: 241.28 g/mol
InChI Key: PPAWFPVAVHKGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Amino-biphenyl-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Using Ethoxymethylenemalononitrile : Ethoxymethylenemalononitrile reacts with ethyl 4-phenylacetoacetate to form ethyl 1,1′-biphenyl-6-amino-5-cyano-2-hydroxy-3-carboxylate, a derivative of 4'-Amino-biphenyl-4-carboxylic acid ethyl ester. Hydrolysis of this derivative leads to new compounds with potential applications in organic synthesis (Schmidt & Kores, 1988).

  • Role in Peptide Chemistry : The 2-(diphenylphosphino) ethyl group (DPPE), a carboxyl-protecting group, is used in peptide chemistry, involving the esterification process that could be related to compounds like this compound (Chantreux et al., 1984).

  • Optimization in Kinetic Resolution : The compound plays a role in the enzymatic kinetic resolution of primary amines, where it's used as an acyl donor in reactions showing high enantioselectivity (Nechab et al., 2007).

Chemical Synthesis and Reactivity

  • Preparative Method for Esters of Amino Acids : The compound serves in the synthesis of esters of amino acids, highlighting its utility in the creation of various chemically significant derivatives (MacLaren, 1972).

  • Nucleophilic Condensation : The compound is used in nucleophilic condensation reactions, particularly for substrates with reactive groups, leading to the formation of various phenyl-based derivatives (Consiglio et al., 2000).

  • Crystallographic and Structural Studies : Its derivatives are studied using techniques like X-ray crystallography, NMR, MS, and IR, which contribute to the understanding of molecular structures and interactions (Wang & Dong, 2009).

  • Role in Ring-Closing Metathesis : It is utilized in ring-closing metathesis, a method used in organic synthesis to form cyclic compounds, indicating its versatility in chemical transformations (Cong & Yao, 2006).

Miscellaneous Applications

  • Formation of Ligands and Complexes : Derivatives of the compound are used in the formation of ligands for metal complexes and for anchoring ligands to semiconductor surfaces, demonstrating its role in materials science and coordination chemistry (Zong, Zhou, & Thummel, 2008).

  • Design and Synthesis of Polyesters : The compound is significant in the design and synthesis of hydrophilic aliphatic polyesters, showcasing its importance in polymer chemistry (Trollsås et al., 2000).

Properties

IUPAC Name

ethyl 4-(4-aminophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAWFPVAVHKGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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